molecular formula C19H25N3O3 B2488711 4-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1396684-67-5

4-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2488711
CAS No.: 1396684-67-5
M. Wt: 343.427
InChI Key: KNXJSLQJBISWAZ-UHFFFAOYSA-N
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Description

The compound 4-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide features a tetrahydro-2H-pyran core substituted at the 4-position with a 4-methoxyphenyl group. The carboxamide moiety is linked to an ethyl chain bearing a 2-methylimidazole ring.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-15-20-9-11-22(15)12-10-21-18(23)19(7-13-25-14-8-19)16-3-5-17(24-2)6-4-16/h3-6,9,11H,7-8,10,12-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXJSLQJBISWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Tetrahydro-2H-Pyran Cores

Biopharmacule Catalog Derivatives (BP 14275, BP 14276):
These compounds share the tetrahydro-2H-pyran backbone but differ in substituents:

  • BP 14275 : 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (ortho-methoxy substitution).
  • BP 14276 : 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (carboxylic acid instead of carboxamide).

Key Differences :

  • Substituent Position : The target compound’s para-methoxy group on the phenyl ring (vs. ortho in BP 14275/76) may enhance electronic effects, influencing solubility and receptor binding.
  • Functional Groups : The carboxamide and imidazole-ethyl chain in the target compound introduce hydrogen-bonding and basicity, absent in BP derivatives.
Compound Core Structure Substituents Functional Groups
Target Compound Tetrahydro-2H-pyran 4-(4-Methoxyphenyl) Carboxamide, 2-methylimidazole-ethyl
BP 14275 () Tetrahydro-2H-pyran 4-(2-Methoxyphenyl) Carboxaldehyde
BP 14276 () Tetrahydro-2H-pyran 4-(2-Methoxyphenyl) Carboxylic acid

Carboxamide-Containing Heterocycles

2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]imidazole-5-Carboxamide ():

  • Core : Benzimidazole (five-membered nitrogen heterocycle fused to benzene).
  • Substituents : Multiple methoxy groups (3,4-dimethoxy and 4-methoxy).

Comparison :

  • Methoxy Groups : The target’s single para-methoxy group may reduce steric hindrance compared to the ortho/para substitution in .

Imidazole Derivatives with Methoxyphenyl Groups

1-(4-Methoxyphenyl)-4,5-Dihydro-1H-Imidazol-2-Amine (C20, ):

  • Core : Dihydroimidazole (five-membered ring with two nitrogen atoms).
  • Substituents : 4-Methoxyphenyl at position 1.

Comparison :

  • Side Chain : C20 lacks the carboxamide-ethyl linkage, limiting hydrogen-bonding capacity.

Functional Group and Pharmacokinetic Considerations

Carboxamide vs. Other Linkers

The carboxamide group in the target compound enables hydrogen bonding with biological targets, a feature absent in aldehyde (BP 14275) or carboxylic acid (BP 14276) analogs. In contrast, the acetamide group in ’s fluorophenyl-imidazole derivative introduces electronegativity but lacks the pyran ring’s conformational flexibility .

Methoxy Substituent Effects

  • Para vs.
  • Multi-Methoxy Systems : Compounds like ’s 3,4-dimethoxyphenyl derivative may exhibit higher lipophilicity (logP) due to additional methoxy groups .

Preparation Methods

Cyclization of Diol Precursors

The tetrahydropyran (THP) ring is constructed via acid-catalyzed cyclization of a 1,5-diol intermediate. For example, treatment of 3-(4-methoxyphenyl)pentane-1,5-diol with sulfuric acid in toluene induces cyclization to form 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol.

Oxidation to Carboxylic Acid/Nitrile

The hydroxyl group at the 4-position is oxidized to a carboxylic acid or nitrile. A nitrile intermediate is often preferred for subsequent hydrolysis to the carboxamide.

  • Nitrile Formation : Reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol with cyanogen bromide (BrCN) in the presence of K₂CO₃ yields 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.
  • Oxidation to Carboxylic Acid : Alternatively, Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.

Introduction of the 4-Methoxyphenyl Group

Friedel-Crafts Alkylation

The methoxyphenyl group is introduced via Friedel-Crafts alkylation using 4-methoxyphenylmagnesium bromide and a THP-derived electrophile (e.g., tetrahydropyran-4-one). This step typically employs AlCl₃ as a catalyst in dichloromethane at 0–25°C, achieving yields >80%.

Nucleophilic Aromatic Substitution

In an alternative route, a pre-functionalized THP intermediate undergoes nucleophilic substitution with 4-methoxybenzene boronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Formation of the Carboxamide Functionality

Hydrolysis of Nitrile Intermediate

The nitrile group in 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is hydrolyzed to the carboxamide using H₂O₂ and K₂CO₃ in ethanol under reflux (60°C, 6 h). This method avoids harsh acidic conditions and provides >90% yield.

Direct Amination

Alternatively, the carboxylic acid reacts with ammonium chloride (NH₄Cl) in the presence of EDCI/HOBt to form the primary amide.

Synthesis of the 2-(2-Methyl-1H-Imidazol-1-yl)ethyl Side Chain

Alkylation of 2-Methylimidazole

2-Methylimidazole is alkylated with 2-chloroethylamine hydrochloride in DMF using K₂CO₃ as a base (80°C, 12 h). The product, 2-(2-methyl-1H-imidazol-1-yl)ethylamine, is isolated via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Protection-Deprotection Strategy

To prevent side reactions during coupling, the amine group is protected as a tert-butyl carbamate (Boc) using Boc₂O and DMAP. Deprotection with TFA/CH₂Cl₂ (1:1) regenerates the free amine prior to coupling.

Final Coupling and Purification

Amide Bond Formation

The carboxamide intermediate is coupled with 2-(2-methyl-1H-imidazol-1-yl)ethylamine using HATU or DCC as coupling agents:

  • HATU Method : 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (1 eq), HATU (1.2 eq), DIPEA (2 eq), and the amine (1.1 eq) in DMF (25°C, 12 h).
  • DCC Method : DCC (1.1 eq) and HOBt (1.1 eq) in THF (0°C to 25°C, 24 h).

Purification

Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (EtOAc/hexanes 1:1 → 3:1). Typical isolated yields range from 70–85%.

Optimization and Catalytic Considerations

Solvent and Catalyst Screening

Comparative studies highlight ethanol and K₂CO₃ as optimal for nitrile hydrolysis (Table 1).

Table 1. Catalyst Efficiency in Nitrile Hydrolysis

Catalyst Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ EtOH 60 6 95
NaOH H₂O 100 12 78
HTMAB H₂O 110 8 93

Reaction Time and Yield Trade-offs

Domino reactions (e.g., cyclization and amidation in one pot) reduce total synthesis time from 48 h to 12 h but require precise stoichiometric control.

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